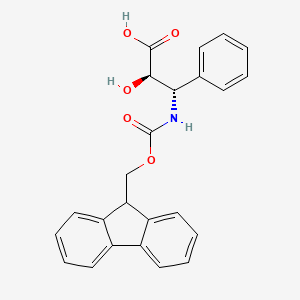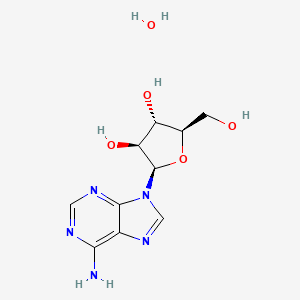
Vidarabine monohydrate
Overview
Description
Vidarabine monohydrate, also known as 9-β-D-arabinofuranosyladenine, is an antiviral compound that was first synthesized in the 1960s. It is a nucleoside analog of adenosine, where the D-ribose is replaced with D-arabinose. This compound is primarily used to treat infections caused by herpes simplex and varicella-zoster viruses .
Mechanism of Action
Target of Action
Vidarabine monohydrate primarily targets the herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV) . Its inhibitory activity is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV .
Mode of Action
This compound works by stopping the replication of herpes viral DNA in two ways :
Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase .
Biochemical Pathways
The biochemical pathway of this compound involves a three-step process where it is sequentially phosphorylated by kinases to the triphosphate ara-ATP . This active form of vidarabine acts as both an inhibitor and a substrate of viral DNA polymerase . By acting as a substrate for viral DNA polymerase, ara-ATP competitively inhibits dATP leading to the formation of ‘faulty’ DNA .
Pharmacokinetics
This compound is a nucleoside analog, and therefore has to be phosphorylated to be active . It has a half-life of 60 minutes, and its solubility is 0.05% . It is able to cross the blood–brain barrier (BBB) when converted to its active metabolite .
Result of Action
The result of this compound’s action is the inhibition of the DNA replication of herpes virus by being incorporated into the DNA strand and preventing the formation of phosphodiester bridges between bases . This ultimately leads to the destabilization of the viral DNA strands .
Action Environment
These include both intrinsic (or biological) host susceptibility factors and extrinsic (or external) susceptibility factors that are potentially modifiable .
Biochemical Analysis
Biochemical Properties
Vidarabine monohydrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inhibitory activity of Vidarabine is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV . This viral enzyme converts Vidarabine into Vidarabine monophosphate, a nucleotide analogue .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the synthesis of viral DNA . It has a broad spectrum of activity against DNA viruses in cell cultures .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through a series of interactions with biomolecules and changes in gene expression. This compound stops replication of herpes viral DNA in two ways: 1) competitive inhibition of viral DNA polymerase, and 2) incorporation into and termination of the growing viral DNA chain . Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of Vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a half-life of 60 minutes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vidarabine monohydrate can be synthesized through a bi-enzymatic process involving uridine phosphorylase from Clostridium perfringens and purine nucleoside phosphorylase from Aeromonas hydrophila. The reaction is carried out under continuous-flow conditions using glyoxyl–agarose and EziG TM 1 (Opal) as immobilization carriers . The reaction parameters, such as substrate concentration, molar ratio, temperature, pressure, and residence time, are optimized to achieve high yield and purity .
Industrial Production Methods: The industrial production of this compound involves the use of bioreactors for continuous flow synthesis. This method is preferred due to its efficiency, safety, and environmental friendliness. The bioreactor setup allows for the co-immobilization of enzymes, leading to a streamlined and scalable production process .
Chemical Reactions Analysis
Types of Reactions: Vidarabine monohydrate undergoes several types of chemical reactions, including phosphorylation, transglycosylation, and oxidation .
Common Reagents and Conditions:
Phosphorylation: this compound is sequentially phosphorylated by kinases to form its active triphosphate form, ara-ATP.
Transglycosylation: This reaction involves the transfer of a glycosyl group from one molecule to another, facilitated by nucleoside phosphorylases.
Major Products Formed:
Scientific Research Applications
Vidarabine monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of nucleoside analogs and their chemical properties.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Used in the treatment of herpes simplex and varicella-zoster virus infections.
Comparison with Similar Compounds
Vidarabine monohydrate is often compared with other nucleoside analogs, such as cytarabine and acyclovir .
Cytarabine: Similar to this compound, cytarabine is a nucleoside analog used in antiviral and anticancer therapies.
Acyclovir: Another antiviral nucleoside analog, acyclovir is used to treat herpes simplex and varicella-zoster virus infections.
Uniqueness: this compound’s unique structure, with D-arabinose replacing D-ribose, allows it to cross the blood-brain barrier and exert its antiviral effects more effectively in certain infections .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2/t4-,6-,7+,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHWFVSEMLMLKT-CAMOTBBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10947210 | |
| Record name | 9-Pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24356-66-9 | |
| Record name | 9H-Purin-6-amine, 9-β-D-arabinofuranosyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24356-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vidarabine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Pentofuranosyl-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10947210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vidarabine Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VIDARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA2DM6879K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


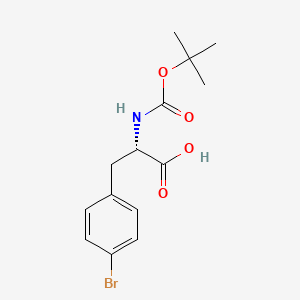
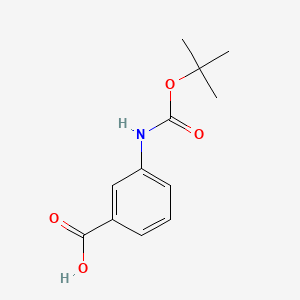
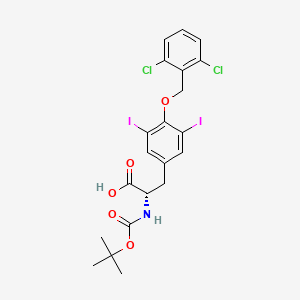
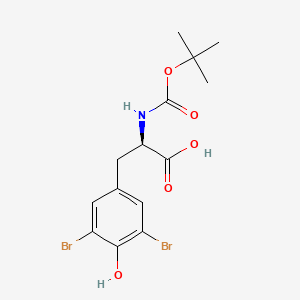

![Boc-[15N]Tyr-OH](/img/structure/B613742.png)
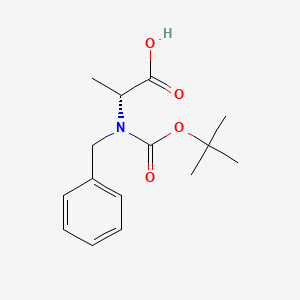
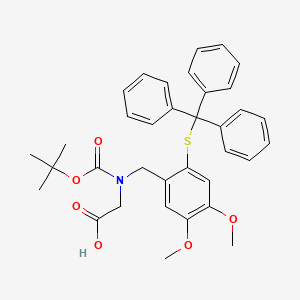
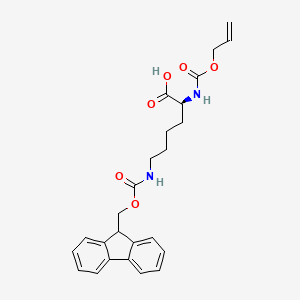
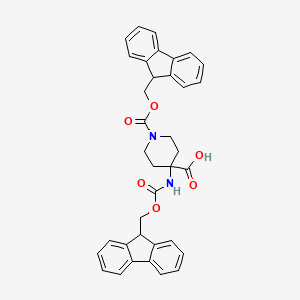
![4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, ethyl ester, (2R)-](/img/structure/B613751.png)
![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B613755.png)
